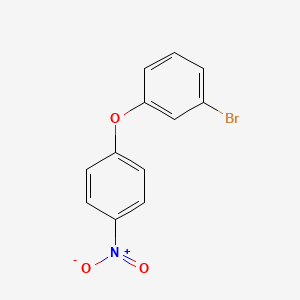![molecular formula C12H16N2OS B5696490 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol, also known as MPCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in a variety of fields. It has been found to possess both anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit antioxidant and antimicrobial activities, which further expands its potential applications in the medical field.
Wirkmechanismus
The mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as inhibit the growth of cancer cells in vitro. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol. One area of interest is the development of new drugs based on the structure of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and to identify other potential targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol in humans, particularly in the context of clinical trials.
Synthesemethoden
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol can be synthesized by reacting 4-hydroxybenzene-1-carbothioamide with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethylformamide.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBUFBFBNJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

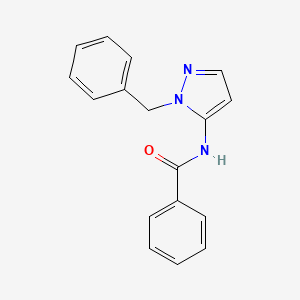
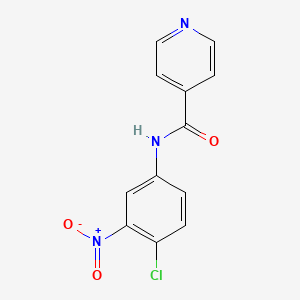
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

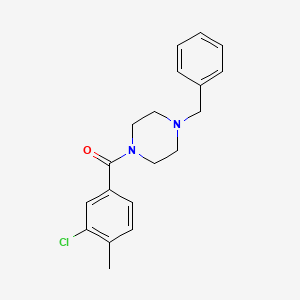
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
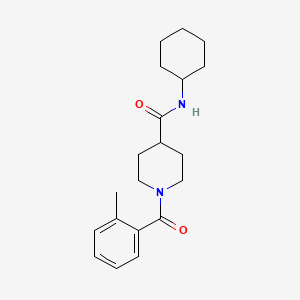
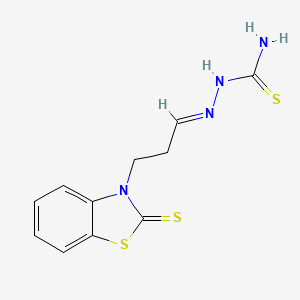
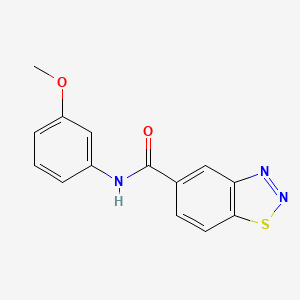
![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)
